N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction is initiated by potassium hydride, leading to the formation of the desired compound through an imine–imine rearrangement .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves interactions with specific molecular targets and pathways. The furan ring and phenyl groups can interact with enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]METHANIMINE: This compound is structurally similar but lacks the acetoxy group.
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure but with different substituents on the phenyl ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H23NO4/c1-17-6-3-4-8-21(17)27-16-22(24)23(15-20-7-5-13-26-20)14-18-9-11-19(25-2)12-10-18/h3-13H,14-16H2,1-2H3 |
InChI Key |
IWPHGSOAKHGGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3 |
Origin of Product |
United States |
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